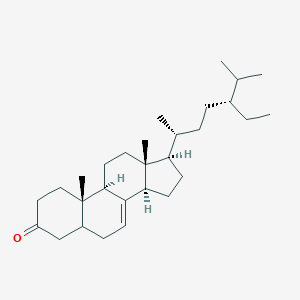
1,4,9-Trimethylcarbazole
Overview
Description
1,4,9-Trimethylcarbazole is a chemical compound with the molecular formula C15H15N . It is also known by other names such as 1,4,8-Trimethylcarbazole .
Synthesis Analysis
The synthesis of carbazole derivatives, including 1,4,9-Trimethylcarbazole, involves various processes. For instance, 1,4-Dimethylcarbazole-3-carbaldehyde can be condensed with aminoacetaldehyde diethyl acetal, and the Schiff’s base formed is then hydrogenated before conversion into the N-tosyl derivative . The latter is cyclised in boiling dilute hydrochloric acid in dioxan to form ellipticine . Another method involves the condensation of 6-methoxy-1-methylindole with hexane-2,5-dione in ethanol containing toluene-p-sulphonic acid to give 7-methoxy-1,4,9-trimethylcarbazole .Molecular Structure Analysis
The molecular structure of 1,4,9-Trimethylcarbazole consists of 15 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 209.2863 .Scientific Research Applications
Antinociceptive Effect : A study found that 1-(2-trifluoromethylphenyl) imidazole (TRIM), a potent inhibitor of neuronal nitric oxide synthase, exhibits antinociceptive activity in mice, suggesting potential for pain management research (Handy et al., 1995).
Synthesis of Ellipticines : Another study focused on the synthesis of ellipticines, a class of compounds with potential antitumor properties, using derivatives of carbazole including 1,4-Dimethylcarbazole-3-carbaldehyde (Jackson et al., 1977).
Cocrystals in Drug Solubility : The creation of cocrystals with 1,4-dicarboxylic acids to improve the solubility and dissolution rate of drugs like cis-itraconazole, highlighting the role of carbazole derivatives in pharmaceutical development (Remenar et al., 2003).
Histamine Receptor Properties : Research on 3-(1H-imidazol-4-yl)propanol derivatives, including carbazole compounds, revealed their potential as histamine H(3) receptor agonists or antagonists, which could have implications for the development of new drugs (Sasse et al., 2002).
Organic Light-Emitting Diodes (OLEDs) : Novel carbazole compounds, including carbazole dimers and trimers, were synthesized and tested as host materials for triplet emitters in OLEDs. The study focused on tuning the HOMO level of these compounds without influencing their triplet energy (Brunner et al., 2004).
Anti-HIV Activity : Chloro-1,4-dimethyl-9H-carbazole derivatives were found to have anti-HIV activity, with one nitro-derivative showing promise as a lead for the development of novel anti-HIV drugs (Saturnino et al., 2018).
Inhibition of Nitric Oxide Synthase : TRIM was found to be a potent inhibitor of neuronal nitric oxide synthase, suggesting its potential use in studying the biological roles of nitric oxide within the central nervous system (Handy & Moore, 1997).
Anticancer Drug Research : The synthesis of Schiff bases with carbazole derivatives aimed at finding new treatments for neurodegenerative diseases, showcasing the potential use of carbazole compounds in the development of neuropsychiatric drugs (Avram et al., 2021).
Vascular Responses in Rat Aorta : A study investigating the effects of TRIM on receptor-independent and -dependent vascular responses in rat aorta, suggesting its potential use in studying vascular functions (Selli et al., 2016).
Photoinitiators/Photoredox Catalysts : Carbazole scaffold-based compounds were synthesized and proposed as high-performance photoinitiators/photoredox catalysts for free radical polymerization and cationic polymerization of epoxides, indicating their application in 3D printing resins (Mousawi et al., 2017).
properties
IUPAC Name |
1,4,9-trimethylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-8-9-11(2)15-14(10)12-6-4-5-7-13(12)16(15)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNKXMFRUHICPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170934 | |
| Record name | Carbazole, 1,4,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4,9-Trimethylcarbazole | |
CAS RN |
18024-11-8 | |
| Record name | Carbazole, 1,4,9-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018024118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazole, 1,4,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,9-Trimethylcarbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3C9D5VBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)







![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

